1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Overview
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis .
Mode of Action
This compound acts as a potent inhibitor of Aurora kinases . It binds to the ATP pocket of these kinases, inhibiting their activity . This results in the disruption of the normal cell cycle, particularly the processes of mitosis and cytokinesis .
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects several biochemical pathways. The most significant of these is the cell cycle pathway , where it disrupts the normal progression of mitosis and cytokinesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .
Pharmacokinetics
These properties, along with its high antiproliferative activity on different cancer cell lines, have led to its consideration for further development .
Result of Action
The result of the action of this compound is the inhibition of cell division, particularly in cancer cells . By inhibiting Aurora kinases, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the treatment of cancers where Aurora kinases are overexpressed .
Biochemical Analysis
Biochemical Properties
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. The compound interacts with these kinases by binding to their ATP-binding sites, thereby inhibiting their activity. This inhibition can lead to the disruption of mitotic processes, making this compound a potential anticancer agent .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Aurora kinases, which are key regulators of mitosis. This inhibition can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of Aurora kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets necessary for mitotic progression. The compound’s ability to inhibit Aurora kinases at low nanomolar concentrations highlights its potency and specificity. Furthermore, this inhibition can lead to changes in gene expression and the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, for several days in vitro. Its stability and efficacy may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, such as weight loss and organ toxicity. These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with Aurora kinases. The compound’s inhibition of these kinases can affect various downstream metabolic processes, including those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within tissues can affect its overall efficacy and toxicity, with higher concentrations potentially leading to localized adverse effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with Aurora kinases and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on mitotic processes .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOTNWYTFAMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735102 | |
Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-47-4, 1117915-55-5 | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157327-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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